molecular formula C7H12ClNO3 B13594594 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B13594594
M. Wt: 193.63 g/mol
InChI Key: UZCNEXGQQSRNRQ-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) ring system. Its molecular formula is C₆H₁₀ClNO₃ (calculated from evidence in CAS No. 909186-56-7 and related data), with a molecular weight of 179.60 g/mol . Key properties include:

  • CAS No.: 909186-56-7 (stereoisomer-specific variants include 31560-06-2 for the (1S,4S)-configuration) .
  • Stereochemistry: The (1S,4S)-configuration is commonly utilized in synthetic routes, as highlighted in catalytic applications and intermediate synthesis .
  • Synthesis: Prepared via nucleophilic substitution reactions, e.g., reacting methyl 2-chloropyrimidine-4-carboxylate with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in dioxane .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

UZCNEXGQQSRNRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CO1)NC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various electrophilic reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, which can be further functionalized to create a variety of bicyclic structures .

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of bicyclic heterocycles. Key structural analogues include:

Compound Name CAS No. Molecular Formula Key Structural Differences Similarity Score Reference
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 54745-74-3 C₆H₁₀ClNO Larger bicyclo[3.2.1] framework; nitrogen at position 3 0.84
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride 1354952-28-5 C₆H₉ClNO Seven-membered ring with fused cyclopropane 0.77
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride N/A C₈H₁₂ClNO₂ Replacement of oxygen with nitrogen in the oxa-aza system N/A
Quinuclidine-4-methanol N/A C₈H₁₅NO Fully saturated bicyclo[2.2.2] system; no oxygen N/A

Key Observations :

  • Ring Size and Substituents : The bicyclo[2.2.1] framework in the target compound provides greater rigidity compared to larger bicyclo[3.2.1] systems, enhancing binding affinity in drug design .
  • Electronic Effects : The oxa-aza combination in the target compound introduces polarity, improving solubility over fully hydrocarbon-based analogues like quinuclidine .

Spectral and Physicochemical Data

Property Target Compound 8-Oxa-3-azabicyclo[3.2.1]octane HCl Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate HCl
Melting Point 127.3°C (bromo derivative) Not reported 45.9–48.5°C
1H NMR (δ, ppm) 3.7–4.2 (oxa-protons) 3.5–3.9 (broad, NH) 2.8–3.1 (CH₂N)
Solubility High in polar aprotic solvents (dioxane, DMF) Moderate in water Low in water

Biological Activity

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, also known as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic ring system that includes a pyridine and a pyrrole ring, contributing to its distinct reactivity profiles. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C5_5H10_{10}ClNO
Molecular Weight 135.59 g/mol
CAS Number 31560-06-2
Appearance White to off-white solid
Purity ≥98.0%

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the hydrolysis of acetylcholine in the synaptic cleft.

Inhibition of Acetylcholinesterase

Research indicates that compounds with similar structures exhibit significant AChE inhibition, which can lead to increased levels of acetylcholine, enhancing cholinergic transmission:

  • IC50 Values : Studies show that derivatives of this compound can have IC50 values ranging from 38.98 µM to over 300 µM for AChE inhibition, suggesting moderate potency compared to established inhibitors like rivastigmine .

Neuroprotective Effects

The inhibition of AChE may confer neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases such as Alzheimer's disease. Increased acetylcholine levels can improve cognitive function and memory retention.

Toxicological Profile

Despite its potential therapeutic benefits, the compound exhibits toxicity at certain concentrations:

  • Acute Toxicity : Classified as harmful if swallowed or in contact with skin (H302 and H312) .

Synthesis and Applications

A study by Garsi et al. (2022) highlights the synthesis of various substituted derivatives from methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, demonstrating its utility as a platform for developing new pharmaceuticals .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on the AChE inhibitory activity of several carbamate derivatives, including methyl 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride:

CompoundIC50 (µM)Remarks
Methyl 2-Oxa-5-Azabicyclo[2.2.1]Heptane38.98Strong AChE inhibition
Rivastigmine<100Established AChE inhibitor
Galantamine<200Established AChE inhibitor

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Answer : The synthesis involves cyclization reactions starting from precursors like trans-4-hydroxy-L-proline. Key steps include:

  • Cyclization : Use LiBH4 in 1,2-dimethoxyethane at 0°C to room temperature for 4 hours (93% yield) .
  • Esterification : Methylation with CH₂N₂ in methanol achieves 98% yield under ambient conditions .
  • Hydrochloride Salt Formation : Treatment with HCl under hydrogenation (10% Pd/C, H₂) ensures stability and solubility .
    • Optimization : Adjust solvent polarity (e.g., THF vs. DME) and catalyst loading to improve selectivity. Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How does the compound's stereochemistry influence its biological activity, and what analytical methods validate its configuration?

  • Answer : The (1S,4S) stereochemistry enhances binding affinity to biological targets like bacterial enzymes. Validation methods include:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
    • Impact : Stereochemical purity is critical for activity; even minor enantiomeric impurities can reduce efficacy by 50% in enzyme inhibition assays .

Q. What are the primary biological screening models used to evaluate its antimicrobial properties?

  • Answer : Standard assays include:

  • MIC Determination : Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains via broth microdilution .
  • Mechanistic Studies : β-lactamase inhibition assays (spectrophotometric monitoring at 482 nm) confirm target engagement .
    • Data Interpretation : Compare IC₅₀ values with clinical β-lactams (e.g., penicillin G) to assess potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Answer : Discrepancies (e.g., 85–98% yields) arise from:

  • Catalyst Purity : Pd/C activity varies with particle size (e.g., 10% Pd/C vs. 5% Pd/C) .
  • Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates better than dioxane .
    • Resolution : Replicate protocols with controlled variables (catalyst lot, solvent grade) and characterize intermediates via NMR to identify bottlenecks .

Q. What advanced techniques elucidate the compound's mechanism in neuropharmacological applications?

  • Answer :

  • Electrophysiology : Patch-clamp assays on GABAₐ receptors quantify chloride ion flux inhibition .
  • In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents assess anticonvulsant activity (ED₅₀ values < 50 mg/kg) .
    • Data Integration : Cross-validate with molecular docking (AutoDock Vina) to correlate binding scores (ΔG < -8 kcal/mol) with experimental IC₅₀ .

Q. How can structural analogs be leveraged to improve metabolic stability without compromising activity?

  • Answer :

  • Analog Design : Replace the ester group with bioisosteres (e.g., amides, carbamates) to resist esterase hydrolysis .
  • SAR Analysis : Compare logP (calculated via ChemAxon) and clearance rates (microsomal stability assays) .
    • Case Study : Methyl → ethyl substitution increases plasma half-life from 1.2 to 3.5 hours in rat models .

Methodological Recommendations

  • Stereochemical Purity : Always validate via [α]D measurements and chiral HPLC before biological assays .
  • Data Reproducibility : Report solvent grades, catalyst sources, and equipment models (e.g., HPLC column lot) .
  • Advanced Modeling : Use QM/MM simulations (Gaussian 16) to predict reactive intermediates in synthesis .

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